molecular formula C12H12N4 B013715 1-Methyl-2-methylaminoimidazo[4,5-F]quinoline CAS No. 102408-28-6

1-Methyl-2-methylaminoimidazo[4,5-F]quinoline

Cat. No.: B013715
CAS No.: 102408-28-6
M. Wt: 212.25 g/mol
InChI Key: HKYDQRBTHFIOJG-UHFFFAOYSA-N
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Description

1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- is a heterocyclic compound with a molecular formula of C12H12N4. This compound is known for its unique structure, which includes an imidazoquinoline core. It has gained attention in various fields of research due to its potential biological and chemical properties .

Preparation Methods

The synthesis of 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the imidazoquinoline core . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions are often derivatives of the original compound, which can be further utilized in various applications .

Scientific Research Applications

1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it can inhibit the activity of specific kinases, leading to the suppression of inflammatory pathways. The compound’s ability to interact with DNA and RNA also contributes to its antiviral and antimicrobial properties .

Comparison with Similar Compounds

1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- can be compared with other similar compounds such as:

The uniqueness of 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl- lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in various fields of research .

Properties

IUPAC Name

N,1-dimethylimidazo[4,5-f]quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-13-12-15-10-6-5-9-8(4-3-7-14-9)11(10)16(12)2/h3-7H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYDQRBTHFIOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(N1C)C3=C(C=C2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145047
Record name 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102408-28-6
Record name 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102408286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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